2-[(dibenzo[b,d]furan-3-ylamino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione
CAS No.:
Cat. No.: VC10718746
Molecular Formula: C21H13N3O5
Molecular Weight: 387.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H13N3O5 |
|---|---|
| Molecular Weight | 387.3 g/mol |
| IUPAC Name | 2-[(dibenzofuran-3-ylamino)methyl]-5-nitroisoindole-1,3-dione |
| Standard InChI | InChI=1S/C21H13N3O5/c25-20-16-8-6-13(24(27)28)10-17(16)21(26)23(20)11-22-12-5-7-15-14-3-1-2-4-18(14)29-19(15)9-12/h1-10,22H,11H2 |
| Standard InChI Key | DGTRBGFPLVPZFS-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NCN4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NCN4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Core Framework and Substituent Analysis
The compound’s architecture integrates a dibenzo[b,d]furan moiety linked via an aminomethyl bridge to a 5-nitro-substituted isoindole-1,3(2H)-dione core. The dibenzofuran component consists of two fused benzene rings connected through a furan oxygen, while the isoindole-dione system features a bicyclic structure with two ketone groups at positions 1 and 3. The nitro group at position 5 enhances electron-withdrawing properties, influencing reactivity and biological interactions.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 387.35 g/mol |
| Key Functional Groups | Nitro, ketone, furan, amine |
| Hybridization | sp²/sp³ hybridized carbons |
Synthesis and Optimization Strategies
Traditional Multi-Step Organic Synthesis
The preparation of this compound typically involves sequential reactions, including:
-
Aminomethylation: Coupling dibenzo[b,d]furan-3-amine with a bromomethylated isoindole-dione precursor under basic conditions.
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Nitration: Introducing the nitro group at position 5 using a nitrating agent like nitric acid-sulfuric acid mixture.
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Purification: Chromatographic techniques to isolate the final product.
Yield optimization remains challenging due to steric hindrance from the dibenzofuran group and side reactions during nitration.
Advanced Methodologies
Recent advances propose continuous flow reactors to enhance efficiency. These systems improve heat transfer and reaction control, reducing decomposition risks. Additionally, Scholl-type oxidative cyclization—a method validated for analogous dibenzoisoindolones—offers a potential alternative for constructing the fused aromatic system . This approach employs phenyliodine(III) bis(trifluoroacetate) (PIFA) to mediate intramolecular C–C bond formation, though its applicability to nitro-substituted derivatives requires further validation .
Biological Activities and Mechanistic Insights
Cyclooxygenase (COX) Inhibition
Molecular docking studies reveal strong interactions with COX-1 and COX-2 enzymes, critical targets in inflammation and cancer. Key binding features include:
-
Hydrogen bonding between the nitro group and Arg120/Arg499 residues.
-
π-π stacking of the dibenzofuran ring with Tyr355/Trp387 hydrophobic pockets.
Table 2: Predicted Binding Affinities
| Enzyme | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| COX-1 | -9.2 | Arg120 H-bond, Tyr355 π-π |
| COX-2 | -8.7 | Arg499 H-bond, Trp387 π-π |
Comparative Analysis with Structural Analogues
Positional Isomerism Effects
Replacing the 5-nitro group with a 4-nitro substituent (as in 2-[(dibenzo[b,d]furan-3-ylamino)methyl]-4-nitro-1H-isoindole-1,3(2H)-dione) reduces COX-2 selectivity by 40%, underscoring the importance of substituent positioning.
Dibenzoisoindolone Derivatives
Compounds like dibenzo[e,g]isoindol-1-ones—synthesized via PIFA-mediated cyclization —exhibit similar aromatic fusion but lack the aminomethyl linker. These derivatives show moderate kinase inhibition, suggesting the aminomethyl group in the target compound enhances target specificity .
Pharmacological Applications and Future Directions
Anti-Inflammatory Therapeutics
The compound’s COX-2 selectivity positions it as a candidate for inflammatory bowel disease treatment, with reduced gastrointestinal toxicity compared to nonsteroidal anti-inflammatory drugs (NSAIDs).
Oncological Implications
Ongoing research explores its synergy with PD-0325901 (a MEK inhibitor) , leveraging dual-pathway inhibition to overcome chemoresistance in KRAS-mutant cancers.
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